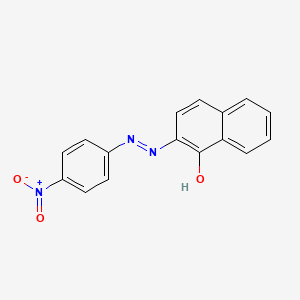

((4-Nitrophenyl)azo)naphthol

Description

General Academic Significance and Research Context of Azo Compounds

Azo compounds, a significant class of organic molecules characterized by the functional group R-N=N-R', are a cornerstone of chemical research and industry. anjs.edu.iq Their discovery in the mid-19th century revolutionized the dye industry, providing a cost-effective and versatile alternative to natural dyes. sustainability-directory.com Academically, their importance extends beyond their coloring properties to encompass investigations into their synthesis, structural properties, and diverse applications. sustainability-directory.comisnra.net

The synthesis of azo compounds, typically through diazotization and coupling reactions, is a fundamental process in organic chemistry. anjs.edu.iqsustainability-directory.com This method's efficiency allows for the creation of a vast library of azo compounds with varied properties. sustainability-directory.com Researchers are continually exploring new and greener synthetic routes to expand the structural diversity and utility of these molecules. mdpi.com

Aromatic azo compounds are particularly noted for their high stability due to the delocalization of π-electrons across the aromatic rings and the azo linkage. mdpi.com This stability, combined with their vibrant colors, makes them ideal for use in textiles, printing, and even as food colorants. researchgate.netresearchgate.net Beyond their use as dyes, azo compounds are investigated for their potential in various technological and biomedical fields. Their ability to act as ligands and form stable metal complexes has led to their use in analytical chemistry for the determination of metal ions. researchgate.netalkemist.org Furthermore, the biological activity of certain azo compounds has prompted research into their potential as antimicrobial and therapeutic agents. researchgate.netsmolecule.com

Overview of ((4-Nitrophenyl)azo)naphthol as a Key Azo Dye and Ligand in Chemical Sciences

This compound, a monoazo dye, is a prominent member of the azo compound family. Its structure features a nitrophenyl group linked to a naphthol moiety through an azo bridge. smolecule.com This compound is recognized for its vivid color and has been extensively studied for its chemical properties and applications. smolecule.com

The synthesis of this compound typically involves the diazotization of 4-nitroaniline (B120555) followed by a coupling reaction with 1-naphthol (B170400) under alkaline conditions. smolecule.com This well-established synthetic route allows for its preparation and subsequent use in various research contexts.

In the realm of analytical chemistry, this compound serves as a valuable chromogenic agent and indicator. alkemist.org Its color is pH-dependent, and it forms colored complexes with various metal ions, making it useful for their colorimetric determination. alkemist.org

Furthermore, this compound acts as a bidentate ligand, coordinating with transition metals through the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group. This coordination results in the formation of stable metal complexes with diverse geometries and potential applications in areas such as catalysis and materials science. nih.gov The study of these metal complexes provides insights into coordination chemistry and the electronic properties of both the ligand and the metal centers. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Appearance | Orange to red crystalline powder alkemist.org |

| Melting Point | 277-280 °C (decomposition) |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; slightly soluble in water alkemist.org |

Research Applications of this compound

| Application Area | Description |

| Analytical Chemistry | Used as a colorimetric reagent for the detection of metal ions and as a pH indicator. alkemist.org |

| Coordination Chemistry | Forms stable complexes with various metal ions, enabling the study of their coordination behavior. alkemist.org |

| Dye Research | Serves as a model compound for studying the properties and applications of azo dyes. alkemist.org |

| Synthetic Chemistry | Utilized as a reagent in the synthesis of other azo compounds and organic molecules. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

71776-04-0 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |

InChI Key |

HPHIPYYTKHFLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Classic Diazotization and Coupling Reactions for ((4-Nitrophenyl)azo)naphthol Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the diazotization of an aromatic primary amine, followed by an azo coupling reaction. nih.gov This two-stage process is a cornerstone of industrial organic chemistry. nih.gov The general synthesis involves the reaction of a diazonium salt with a coupling component, such as phenol (B47542) or naphthol. nih.gov

The synthesis of this compound specifically involves:

Diazotization: 4-Nitroaniline (B120555) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid (HCl), at a low temperature (0–5°C). This reaction converts the primary amine into a diazonium salt.

Azo Coupling: The resulting diazonium salt is then coupled with 1-naphthol (B170400) under alkaline conditions, often using sodium hydroxide (B78521) (NaOH), to produce the final azo dye, this compound.

Optimization of Reaction Conditions (pH, Temperature, Stoichiometry)

The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters.

| Parameter | Optimal Condition | Rationale |

| pH | 8–10 for the coupling step | Ensures efficient coupling by maintaining the phenoxide form of 1-naphthol, which is more reactive. |

| Temperature | 0–5°C for diazotization; <10°C for coupling | Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt. |

| Stoichiometry | Slight excess of 1-naphthol (~1.2 equivalents) | Maximizes the yield of the final product by ensuring the complete reaction of the diazonium salt. |

Mechanistic Insights into Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component (1-naphthol). The reaction mechanism involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity and form the stable azo compound. The rate of this reaction is influenced by the electronic nature of both the diazonium salt and the coupling component. The nitro group on the phenyl ring of the diazonium salt acts as an electron-withdrawing group, increasing its electrophilicity and reactivity. Conversely, the hydroxyl group on the naphthol ring is an electron-donating group, which activates the ring for electrophilic attack.

Recent research has also explored the mechanistic details of N-N bond formation in related catalytic systems. Studies on copper-catalyzed aerobic oxidative coupling reactions suggest a mechanism involving two redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and subsequent Cu(II)-promoted N-N coupling. rsc.org While distinct from the classic diazotization route, these studies provide valuable insights into the fundamental steps of N-N bond formation. rsc.org

Alternative Synthetic Routes for Azo Compounds Relevant to this compound Architectures

While diazotization and coupling remain the primary methods, several alternative routes for synthesizing azo compounds have been developed, driven by the need for more environmentally benign and efficient processes. nih.gov These methods, while not all directly applied to this compound, are relevant to the broader class of azo compounds.

Alternative Synthetic Methods:

Oxidation of Aromatic Amines: Primary amines can be oxidized using reagents like potassium permanganate (B83412) or lead tetraacetate. nih.govuobabylon.edu.iq A more recent approach involves the direct aerobic oxidative azo coupling of anilines catalyzed by materials like self-assembled flower-like CuCo₂O₄, which offers an oxidant- and additive-free reaction condition. acs.orgresearchgate.net

Reduction of Nitroaromatic Compounds: Symmetrical azo compounds can be synthesized by the reduction of nitroaromatic derivatives in an alkaline medium. nih.govuobabylon.edu.iq

Condensation Reactions: The condensation of hydrazines with quinones or primary amines with nitroso derivatives are also viable synthetic pathways. nih.govuobabylon.edu.iq

Green Chemistry Approaches: To address environmental concerns, methods like grindstone chemistry (solvent-free grinding at room temperature) and reactions on clay supports have been explored. nih.gov These techniques aim to increase atom efficiency, reduce reaction times, and minimize waste. Another green approach utilizes methyl nitrite for a clean preparation of aryl diazonium ions. scirp.org

Functionalization Strategies and Derivatization Approaches

The modification of the basic this compound structure allows for the fine-tuning of its properties for specific applications.

Introduction of Heterocyclic Scaffolds

Incorporating heterocyclic moieties into azo dyes has gained significant attention due to the enhanced properties of the resulting compounds, such as improved color, stability, and biological activity. nih.govtandfonline.com Heterocyclic azo dyes are typically synthesized by the diazotization of a heterocyclic amine followed by coupling with an electron-rich component. nih.gov Various heterocyclic systems, including imidazole, pyrazole, thiazole, and quinoline, have been successfully integrated into azo dye structures. nih.govrsc.org These modifications can significantly influence the pharmacological properties of the dyes, leading to potential applications as antifungal, antiviral, and anticancer agents. nih.govresearchgate.net

Polymer Grafting and Conjugation

The covalent or non-covalent attachment of azo dyes to polymers is a key strategy for creating functional materials with applications in areas like photo-switchable systems and controlled drug release. nih.govmdpi.com

Methods of Polymer Modification:

Grafting onto Polymers: Azo dyes can be grafted onto various polymer backbones. For instance, azobenzene (B91143) has been introduced onto cellulose (B213188) chains through etherification or esterification reactions. mdpi.com Similarly, azo dye monomers can undergo oxidative polycondensation to form azo dye polymers. researchgate.net

Polymerization of Azo Monomers: Azo dye monomers can be polymerized to create polymeric dyes. This approach has been shown to improve properties like dyeing affinity and light fastness compared to their monomeric counterparts. tubitak.gov.tr

Electropolymerization: Novel π-conjugated chromophores can be obtained through the electropolymerization of azo dyes, leading to materials with potential applications in optics and electronics. rsc.org

Molecularly Imprinted Polymers (MIPs): MIPs with cavities specific for azo dyes can be synthesized for applications in separation and purification. researchgate.net

These functionalization strategies open up a vast chemical space for creating new materials based on the this compound scaffold, each with tailored properties for advanced applications.

Preparation of Schiff Base-Azo Dye Hybrids

The synthesis of Schiff base-azo dye hybrids represents a significant area of research, combining the structural features of both azo compounds and Schiff bases to create molecules with unique properties. A common and effective strategy for preparing these hybrids involves a condensation reaction. This reaction typically occurs between a this compound derivative that contains a carbonyl group, most often an aldehyde, and a primary amine.

The general synthetic route begins with the preparation of a formylated azo dye intermediate. For instance, (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)naphthaldehyde can be synthesized and then serve as the platform for building the Schiff base hybrids. rdd.edu.iqnih.gov The aldehyde group in this intermediate is reactive towards the nucleophilic attack of a primary amine, leading to the formation of an imine (or azomethine) linkage (–C=N–), which is the defining characteristic of a Schiff base. nih.gov

The condensation reaction is typically carried out by refluxing the formylated azo dye and the selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). uobasrah.edu.iqd-nb.info Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the reaction. rdd.edu.iqresearchgate.net The reaction progress can be monitored until completion, which can take several hours. rdd.edu.iquobasrah.edu.iq Upon cooling, the resulting Schiff base-azo dye hybrid often precipitates from the solution and can be purified by filtration and recrystallization from an appropriate solvent like ethanol. rdd.edu.iqd-nb.info

A variety of primary amines, including aromatic, heteroaromatic, and aliphatic amines, can be used in this condensation, allowing for the synthesis of a diverse library of Schiff base-azo dye hybrids. nih.gov For example, the reaction of (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)naphthaldehyde with p-anisidine (B42471) in a 1:1 molar ratio, refluxed in an ethanol-benzene mixture with a catalytic amount of glacial acetic acid, yields the corresponding Schiff base ligand. rdd.edu.iq Similarly, reacting 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde with 4-chlorobenzylamine (B54526) in refluxing methanol produces the target azo-Schiff base. uobasrah.edu.iq

The successful synthesis and structural confirmation of these hybrid compounds are established through various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov Key evidence from FTIR spectroscopy includes the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N imine bond. nih.gov In ¹H NMR spectra, the signal from the aldehydic proton vanishes, and a new signal for the azomethine proton (–CH=N–) appears. nih.gov

The following tables summarize detailed research findings on the synthesis of these hybrids.

| Azo-Aldehyde Precursor | Amine Reactant | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl) naphthaldehyde | p-anisidine | Ethanol–Benzene (1:1) | Glacial Acetic Acid | 70-80 °C, 6 hours | 65% | rdd.edu.iq |

| 2-hydroxy-5-((4-nitrophenyl)diazenyl) benzaldehyde | 4-chloro benzyl (B1604629) amine | Methanol | Not specified | Reflux, 3 hours | Not specified | uobasrah.edu.iq |

| 2-hydroxy naphthaldehyde azo dyes (general) | Aromatic/Heteroaromatic/Aliphatic amines | Ethanol | Acetic Acid (catalytic) | Not specified | Not specified | nih.gov |

| 2-amino-7-hydroxy-4-(aryl)-4H-chromene-3-carbonitrile derivatives coupled with diazonium salt | Vanillin or Ninhydrin | Ethanol | Acetic Acid | Reflux, 4 hours | up to 88.2% | d-nb.info |

| Compound Name | Melting Point (°C) | Key IR Data (cm⁻¹) | Key ¹H NMR Data (δ ppm) | Reference |

|---|---|---|---|---|

| 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde | 146-147 | 3414 (Ar-OH), 1643 (aldehydic C=O), 1523 (N=N) | 11.80 (s, 1H, OH), 10.38 (s, 1H, CHO), 8.50–7.23 (m, Ar-H) | uobasrah.edu.iq |

| 1-(((4-methoxyphenyl)imino)methyl)-3-((E)-(4-nitrophenyl)diazenyl)naphthalen-2-ol | 254-256 | Not specified | Not specified | rdd.edu.iq |

| General Naphthol Diazenyl Schiff Bases (NS series) | Not specified | Disappearance of C=O stretch (1630-1635) | Disappearance of aldehydic proton (10.2-10.5) | nih.gov |

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FTIR/IR) for Functional Group and Coordination Site Analysis

Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy are powerful tools for identifying the characteristic functional groups within the ((4-Nitrophenyl)azo)naphthol molecule. The IR spectrum reveals distinct absorption bands that confirm the compound's structure. scispace.commvpsvktcollege.ac.in

Key functional groups and their corresponding vibrational frequencies are consistently reported. A broad absorption band observed in the region of 3100-3400 cm⁻¹ is typically assigned to the stretching vibration of the hydroxyl (-OH) group. nih.gov Aromatic C-H stretching vibrations are identified by bands appearing around 3057 cm⁻¹. nih.gov The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, often found near 1504 cm⁻¹ and 1350 cm⁻¹, respectively. impactfactor.org

The azo linkage (-N=N-), central to the molecule's chromophoric nature, presents a characteristic stretching vibration. This band is typically observed in the 1450-1550 cm⁻¹ range. nih.govimpactfactor.orgatbuftejoste.com.ng For instance, studies have reported this azo band at 1550 cm⁻¹ nih.gov and between 1500.52-1521.73 cm⁻¹. scispace.com

FTIR spectroscopy is also crucial for analyzing the coordination behavior of this compound with metal ions. When the molecule acts as a ligand, shifts in the vibrational frequencies of the -OH and -N=N- groups indicate their involvement in chelation. The disappearance of the phenolic -OH band and a shift in the -N=N- band to a lower wavenumber (e.g., 1515–1520 cm⁻¹) upon complexation strongly suggest that coordination occurs through the deprotonated hydroxyl oxygen and one of the azo nitrogen atoms. nih.govresearchgate.net This makes FTIR an indispensable technique for determining the coordination sites in metal complexes of the dye. nih.gov

Table 1: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| Hydroxyl (-OH) | Stretching | 3100 - 3400 | nih.gov |

| Aromatic C-H | Stretching | ~3057 | nih.gov |

| Azo (-N=N-) | Stretching | 1450 - 1550 | scispace.comnih.govatbuftejoste.com.ng |

| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1504 & ~1350 | impactfactor.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Tautomeric Form Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the covalent framework and shedding light on the compound's prevalent tautomeric form. uobasrah.edu.iq

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the nitrophenyl and naphthol rings. The aromatic protons typically resonate in the downfield region, from approximately δ 6.7 to 8.5 ppm. nih.gov The protons on the p-nitrophenyl group often appear as two distinct doublets due to their coupling, while the six protons on the naphthol moiety exhibit a more complex pattern of multiplets. uni.edu

A significant feature in the ¹H NMR spectrum is a singlet signal observed at a highly deshielded chemical shift, often above δ 10.0 ppm, which is assigned to the hydroxyl (-OH) proton. nih.gov In some studies, this signal appears as a singlet at δ 8.44 ppm. nih.gov The exact position of this proton signal is highly dependent on the solvent and concentration, but its presence is a key indicator of the molecule's structure.

Furthermore, ¹H NMR is instrumental in investigating the azo-hydrazone tautomerism common in azo dyes derived from naphthols. researchgate.net While the azo form features an -OH group, the hydrazone tautomer contains an N-H proton and a keto group (C=O). The chemical shift of the labile proton (OH vs. NH) provides strong evidence for the dominant tautomer in solution. researchgate.netrsc.org For many commercial azo pigments derived from β-naphthol, the hydrazone form is reported to be predominant. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| Aromatic (Ar-H) | 6.7 - 8.5 | Multiplet (m) | nih.gov |

| Hydroxyl (-OH) | 8.4 - 11.0 | Singlet (s) | nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum shows distinct signals for each carbon atom in the molecule's two aromatic rings.

The carbon atoms of the nitrophenyl and naphthol rings resonate in the typical aromatic region of the spectrum, generally between δ 109 and 158 ppm. acs.org The carbon atom attached to the nitro group (C-NO₂) and the carbon bearing the hydroxyl group (C-OH) are particularly diagnostic. The C-OH signal in related naphthol compounds appears significantly downfield, for example, at δ 153.6 ppm for 2-naphthol. researchgate.net In studies of similar azo-naphthol dyes, the carbon atoms of the naphthol ring have been assigned to signals in the range of δ 109.05 to 157.99 ppm. acs.org The chemical shift of the carbon atoms involved in the azo-hydrazone tautomerism (C-O vs. C=O) is a critical indicator of the existing form, with the keto-carbon of the hydrazone tautomer resonating at a much lower field (e.g., ~187 ppm) compared to the C-OH carbon of the azo tautomer (~165 ppm). researchgate.net

¹H NMR Spectroscopic Assignments

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Behavior and Quantitative Analysis

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, is fundamental for characterizing the chromophoric properties of this compound, which are responsible for its distinct red color. The molecule's extended π-conjugated system, encompassing the nitrophenyl ring, the azo bridge, and the naphthol ring, gives rise to strong absorption bands in the visible region of the electromagnetic spectrum. scispace.com

The UV-Vis spectrum of this compound typically exhibits multiple absorption bands. An intense band in the visible region, with a maximum absorption (λmax) reported between 482 nm and 488 nm, is attributed to a π→π* electronic transition within the conjugated azo system. researchgate.netchemicalbook.comchemicalbook.com This transition is largely responsible for the compound's color. Additional absorption bands are often observed in the ultraviolet region, for instance, around 285 nm and 324 nm, which are assigned to n→π* and other π→π* transitions within the aromatic rings. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. Studies have shown that the λmax can shift depending on the polarity of the solvent, which affects the energy levels of the ground and excited states. researchgate.netchemrxiv.org This sensitivity allows for the tuning of the dye's color properties and provides insight into its electronic structure.

Table 3: UV-Visible Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Transition Type | Reference(s) |

| Acetonitrile (B52724) | 482 | π→π | researchgate.net |

| Not Specified | 488 | Not Specified | chemicalbook.comchemicalbook.com |

| Acetonitrile | 324 | π→π | researchgate.net |

| Acetonitrile | 285 | n→π* | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and investigate the fragmentation pathways of this compound. With a chemical formula of C₁₆H₁₁N₃O₃, the compound has a calculated molecular weight of approximately 293.28 g/mol . chemicalbook.com Mass spectral analysis typically shows a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, which provides definitive confirmation of the compound's identity. nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org While specific fragmentation data for this compound is not extensively detailed in all literature, the patterns can be predicted based on its structure and studies of similar compounds. acs.orgmsu.edu Common fragmentation pathways for azo compounds involve the cleavage of the bonds adjacent to the azo group. Likely fragment ions would include those corresponding to the p-nitrophenyl diazonium cation and the naphthol radical, or vice versa. The fragmentation pattern provides a "fingerprint" that further corroborates the proposed structure. acs.org

Complementary Analytical Methods in Structural Characterization

In addition to the primary spectroscopic techniques, other analytical methods are employed to provide a more complete structural characterization of this compound and its derivatives.

Thermal Analysis , including Thermogravimetric Analysis (TGA), is used to study the thermal stability of the compound and its metal complexes. nih.govresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of coordinated or lattice water molecules in hydrated complexes. nih.govnih.gov

X-ray Crystallography offers the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although obtaining suitable single crystals can be challenging, a crystal structure provides unambiguous data on bond lengths, bond angles, and the specific tautomeric form (azo or hydrazone) present in the crystal lattice. researchgate.net

Elemental Analysis is a fundamental method used to determine the empirical formula of the synthesized compound. nih.gov By measuring the weight percentages of carbon, hydrogen, and nitrogen, the experimental values can be compared with the calculated values for the proposed structure (C₁₆H₁₁N₃O₃), thereby verifying its elemental composition. avantorsciences.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. By comparing the experimentally found values with the theoretically calculated percentages for a proposed molecular formula, researchers can validate the empirical formula of the synthesized compound. This is a critical step in confirming the successful synthesis of the target molecule and its purity.

For the azo ligand 1-[(4-nitrophenyl)diazenyl]-2-naphthol (HL), an isomer of this compound, elemental analysis provides a strong confirmation of its composition. nih.gov Similarly, analysis of its metal complexes confirms the stoichiometry of the ligand-to-metal ratio. nih.govacs.orgresearchgate.net The close agreement between the calculated and found percentages, as shown in the table below for various related azo dye complexes, substantiates the proposed structures. nih.govacs.orgresearchgate.net

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) | C₁₆H₁₂N₂O₂ | C | 72.72 | 72.62 | acs.orgresearchgate.net |

| H | 4.55 | 4.41 | |||

| N | 10.60 | 10.71 | |||

| 1-[(4-nitrophenyl)diazenyl]-2-naphthol (HL) | C₁₆H₁₁N₃O₃ | C | 65.53 | 65.35 | nih.govnih.gov |

| H | 3.78 | 3.61 | |||

| N | 14.33 | 14.21 | |||

| [Mn(L)₂(H₂O)₂] | C₃₂H₂₄MnN₆O₈ | C | 56.23 | 56.05 | nih.govnih.gov |

| H | 3.54 | 3.41 | |||

| N | 12.30 | 12.15 | |||

| [Fe(L)₂Cl(H₂O)] | C₃₂H₂₂ClFeN₆O₇ | C | 54.61 | 54.43 | nih.govnih.gov |

| H | 3.15 | 3.02 | |||

| N | 11.94 | 11.81 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydrate Content

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for assessing the thermal stability of a compound and for determining the presence and nature of solvent molecules, such as water of hydration. The TGA curve provides information on decomposition temperatures and the number of steps involved in the thermal degradation process.

Studies on metal complexes of related azo-naphthol ligands show distinct thermal decomposition stages. nih.govacs.orgresearchgate.netnih.govresearchgate.net Typically, an initial weight loss at lower temperatures (around 100-150°C) corresponds to the removal of lattice or coordinated water molecules. Subsequent weight loss at higher temperatures signifies the decomposition of the organic ligand, ultimately leaving a stable metal oxide as the final residue. nih.govnih.govresearchgate.net For instance, the TGA of 4-(4-nitro-phenylazo)naphthalen-1-ol indicates thermal stability up to approximately 250°C. The analysis of various metal complexes reveals their thermal decomposition pathways, confirming the presence of water molecules and providing insights into their thermal stability. nih.govacs.orgresearchgate.netnih.govrdd.edu.iq

| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

|---|---|---|---|---|

| [Mn(L)₂(H₂O)₂] | 30–140 | 5.1 (Calc. 5.27) | Loss of 2 H₂O molecules | nih.govnih.gov |

| 140–700 | 82.4 (Calc. 82.5) | Decomposition of organic ligand | ||

| [Fe(L)₂Cl(H₂O)] | 30–120 | 2.4 (Calc. 2.56) | Loss of 1 H₂O molecule | nih.govnih.gov |

| 120–700 | 86.2 (Calc. 86.3) | Decomposition of ligand and Cl | ||

| [Co(L)₂(H₂O)₂] | 30–150 | 5.0 (Calc. 5.24) | Loss of 2 H₂O molecules | nih.govnih.gov |

| 150–700 | 81.4 (Calc. 81.5) | Decomposition of organic ligand | ||

| [Fe(Az)₂]·2H₂O | 25–180 | 5.6 (Calc. 5.8) | Loss of 2 lattice H₂O molecules | acs.orgresearchgate.net |

| 180–800 | 82.5 (Calc. 82.8) | Decomposition of the ligand |

*L = 1-[(4-nitrophenyl)diazenyl]-2-naphtholate; Az = 4-(2-Hydroxyphenyl azo)-1-naphtholate

Conductivity and Magnetic Susceptibility Measurements for Complex Characterization

Molar conductivity and magnetic susceptibility measurements are crucial for characterizing metal complexes. Molar conductivity helps to determine whether the complex is an electrolyte or non-electrolyte in a given solvent. Low conductivity values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal center rather than existing as free counter-ions. nih.govrdd.edu.iqsphinxsai.com

Magnetic susceptibility measurements provide the magnetic moment of the complex, which is invaluable for determining the geometry (e.g., octahedral, tetrahedral, square planar) and the oxidation state of the central metal ion. The measured magnetic moment can distinguish between high-spin and low-spin complexes and provides insight into the number of unpaired electrons. For example, research on various metal complexes of azo-naphthol ligands has used these measurements to propose their structures. nih.govacs.orgresearchgate.netnih.govresearchgate.net

| Compound | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Solvent | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Mn(L)₂(H₂O)₂] | 10.3 | DMF | 5.85 | Octahedral | nih.govnih.gov |

| [Fe(L)₂Cl(H₂O)] | 13.5 | DMF | 5.93 | Octahedral | nih.govnih.gov |

| [Co(L)₂(H₂O)₂] | 11.8 | DMF | 5.11 | Octahedral | nih.govnih.gov |

| [Ni(L)₂(H₂O)₂] | 9.5 | DMF | 3.15 | Octahedral | nih.govnih.gov |

| [Cu(L)₂(H₂O)₂] | 12.6 | DMF | 1.82 | Octahedral | nih.govnih.gov |

| [Cr(Az)₂]·4H₂O | 10.5 | DMF | 3.75 | Octahedral | acs.orgresearchgate.net |

| [Mn(Az)₂]·3H₂O | 12.3 | DMF | 5.81 | Octahedral | acs.orgresearchgate.net |

*L = 1-[(4-nitrophenyl)diazenyl]-2-naphtholate; Az = 4-(2-Hydroxyphenyl azo)-1-naphtholate; DMF = Dimethylformamide

Iv. Coordination Chemistry of 4 Nitrophenyl Azo Naphthol

Ligand Design and Coordination Modes

The structure of ((4-Nitrophenyl)azo)naphthol, featuring a hydroxyl group (-OH) positioned ortho to an azo group (–N=N–), is ideal for chelation. This arrangement allows the molecule to function as an effective bidentate ligand.

Research has consistently shown that this compound and its isomers coordinate to metal ions in a bidentate fashion. mdpi.comnih.govscispace.com Chelation involves the formation of a stable five- or six-membered ring with the central metal ion. This occurs through two specific donor sites: one of the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group, following the loss of a proton (deprotonation). mdpi.comnih.govresearchgate.net

Spectroscopic evidence strongly supports this coordination mode. In the infrared (IR) spectra of the free ligand, a characteristic broad band corresponding to the hydroxyl group (ν-OH) is observed. mdpi.comresearchgate.net Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net Furthermore, the stretching vibration of the azo group (νN=N), typically found around 1550 cm⁻¹ in the free ligand, shifts to a lower frequency in the metal complexes. mdpi.comnih.gov This shift confirms the participation of an azo nitrogen atom in the coordination to the metal center. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

A range of transition metal complexes with this compound ligands have been successfully synthesized and characterized, revealing diverse structural and electronic properties.

The synthesis of these complexes generally involves the reaction of the azo ligand with a corresponding metal salt, such as a chloride or sulfate, in a suitable solvent medium. nih.gov Ethanolic or methanol-water solutions are commonly used, and the reaction mixture is often heated under reflux to facilitate the formation of the complex. researchgate.netrasayanjournal.co.in

Numerous studies have reported the successful synthesis of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) complexes with 1-(4-nitrophenylazo)-2-naphthol. mdpi.comnih.gov Similarly, Cr(III), Mn(II), and Fe(III) complexes have been prepared with the related 4-(2-hydroxyphenylazo)-1-naphthol ligand. nih.govacs.org While direct synthesis with the titular compound is less documented for certain ions, related azo-naphthol ligands have been used to prepare complexes with Zn(II), Ag(I), and Vanadyl (VO(IV)). For instance, Zn(II) complexes have been formed with 1-(2-hydroxyl-4-nitrophenylazo)-2-naphthol, and Ag(I) has been complexed with 1-nitroso-2-naphthol. researchgate.netscispace.com Vanadyl(IV) complexes, known for their therapeutic potential, are often synthesized with various Schiff bases and acetylacetonate (B107027) derivatives, suggesting a strong potential for complexation with azo-naphthol ligands as well. rasayanjournal.co.innih.gov

The stoichiometry of the complexes is frequently determined using Job's method of continuous variation, which involves monitoring changes in absorbance as the mole ratio of the metal and ligand is varied. mdpi.comnih.gov For many divalent metal ions like Mn(II), Co(II), Ni(II), and Cu(II), a 1:2 metal-to-ligand ratio is commonly observed. mdpi.com

These stoichiometries lead to specific geometrical arrangements around the central metal ion, which are often elucidated using magnetic susceptibility measurements and electronic spectra. nih.gov For instance, complexes of 1-(4-nitrophenylazo)-2-naphthol with Mn(II), Co(II), Ni(II), and Cu(II) have been reported to adopt an octahedral geometry. mdpi.comresearchgate.net The proposed structures often include coordinated water molecules to complete the six-coordinate sphere. mdpi.com Vanadyl complexes with related ligands frequently exhibit a square-pyramidal geometry. rasayanjournal.co.innih.gov

Table 1: Geometries and Stoichiometries of Selected Metal Complexes with 1-(4-Nitrophenylazo)-2-naphthol (L)

| Metal Ion | Proposed Stoichiometric Formula | Deduced Geometry | Reference |

| Mn(II) | [Mn(L)₂(H₂O)₂] | Octahedral | mdpi.com |

| Fe(III) | [Fe(L)₂(H₂O)Cl] | Octahedral | mdpi.com |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | mdpi.com |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | mdpi.com |

| Cu(II) | [Cu(L)₂(H₂O)₂] | Octahedral | mdpi.com |

The coordination of a metal ion significantly influences the electronic and structural properties of the this compound ligand. This is most evident in the changes observed in its spectroscopic signatures.

The electronic (UV-Vis) spectrum of the free ligand typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic and azo groups. nih.gov Upon complexation, these bands often shift to longer wavelengths (a bathochromic or red shift), indicating that the metal ion alters the energy levels of the ligand's molecular orbitals. nih.gov This perturbation of the electronic structure is a direct consequence of the metal-ligand bond formation.

Density Functional Theory (DFT) calculations have been employed to further understand these interactions, showing that electron density is dispersed across the entire complex. mdpi.comresearchgate.net The coordination changes the electron distribution within the ligand, affecting the properties of the chromophore.

Table 2: Key Spectroscopic Data for 1-(4-Nitrophenylazo)-2-naphthol (HL) and a Representative Complex

| Compound | ν(O-H) (cm⁻¹) | ν(N=N) (cm⁻¹) | λmax (nm) (Electronic Transitions) | Reference |

| Free Ligand (HL) | 3306–3202 | 1550 | 280 (π→π), 335 (n→π) | mdpi.comresearchgate.netnih.gov |

| Metal Complexes | Absent | 1515–1520 | Shifted to longer wavelengths | mdpi.comnih.gov |

Geometrical Structures and Stoichiometries of Metal-Ligand Complexes

Metal-Ligand Interaction Mechanisms

The interaction between the this compound ligand and a transition metal ion is a classic example of a Lewis acid-base reaction. The ligand, rich in electron-donating heteroatoms (N and O), acts as a Lewis base. The metal ion, which can accept electron pairs, functions as a Lewis acid.

The mechanism involves the donation of lone pair electrons from the deprotonated hydroxyl oxygen and one of the azo nitrogen atoms into the vacant orbitals of the metal ion, forming strong coordinate covalent bonds. This chelation results in the formation of a thermodynamically stable metallacycle. The stability of these complexes is enhanced by the chelate effect, where a bidentate ligand forms a more stable complex than two equivalent monodentate ligands. The electron-withdrawing nitro group on the phenyl ring can further influence the electronic properties of the ligand, affecting the strength and nature of the metal-ligand interaction. scbt.com

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of ((4-Nitrophenyl)azo)naphthol.

DFT calculations have been instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations explore the potential energy surface of the molecule to find the geometry with the lowest energy, which corresponds to the most stable conformation.

Studies have shown that the molecule is not perfectly planar. The dihedral angles between the naphthol and the phenyl rings are influenced by the position of the hydroxyl and nitro groups. For instance, in one study, the optimized geometry of a derivative, 2-((4-nitrophenyl)azo)naphthalene-1,8-diol, revealed a non-planar structure. The bond lengths and angles calculated by DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical models.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Value (Å or °) |

|---|---|

| C-N Bond Length | 1.42 |

| N=N Bond Length | 1.25 |

| C-O (Naphthol) | 1.36 |

| Dihedral Angle (Naphthol-Phenyl) | Varies |

Note: These are representative values and can vary slightly depending on the specific isomer and computational method used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability.

For this compound, the HOMO is typically localized on the naphthol ring, which is electron-rich, while the LUMO is concentrated on the nitrophenyl group, which is electron-deficient. This distribution facilitates intramolecular charge transfer from the naphthol moiety to the nitrophenyl moiety. The HOMO-LUMO energy gap for a related compound, 2-((E)-(4-nitrophenyl)diazenyl)naphthalen-1-ol, was calculated to be 2.91 eV.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -3.32 |

Several quantum chemical parameters can be derived from the HOMO and LUMO energies to further describe the reactivity of this compound. These include chemical potential, chemical hardness, and global softness.

Chemical Potential (μ) : This parameter measures the escaping tendency of electrons from a system.

Chemical Hardness (η) : This represents the resistance to charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Softness (S) : This is the reciprocal of chemical hardness and indicates the capacity of a molecule to accept electrons.

For 2-((4-nitrophenyl)azo)naphthalene-1,8-diol, the chemical hardness was calculated to be 1.559 eV and the softness was 0.641 eV⁻¹. Another study on a similar azo dye reported a chemical hardness of 1.455 eV.

Table 3: Calculated Quantum Chemical Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chemical Hardness (η) | 1.559 eV | |

| Global Softness (S) | 0.641 eV⁻¹ |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how a ligand, such as this compound, might interact with a biological target, like a protein.

Molecular docking studies have been performed to investigate the binding of this compound derivatives to various receptors. For example, the interaction of a derivative with human serum albumin (HSA) was explored, revealing that the compound binds to the active site of the protein primarily through hydrogen bonding and hydrophobic interactions. The nitro group and hydroxyl groups are often key players in forming these hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. QTAIM analysis can provide detailed insights into the nature of chemical bonds and non-covalent interactions within a molecule.

QTAIM analysis of this compound and its derivatives has been used to characterize the intramolecular hydrogen bonds, which are crucial for stabilizing the molecule's conformation. The analysis of bond critical points provides information about the strength and nature of these interactions.

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental results.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations have successfully predicted the major absorption bands, which are typically associated with π→π* and n→π* electronic transitions within the molecule's chromophore. The calculated absorption maxima are generally in good agreement with the experimentally observed values. Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, have also shown good correlation with experimental data.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((4-nitrophenyl)azo)naphthalene-1,8-diol |

Studies on Isomerization and Tautomerism via Computational Methods

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. These methods allow for the detailed study of complex phenomena such as isomerization and tautomerism at the molecular level.

Azo-Hydrazone Tautomeric Equilibria

The compound this compound, also known as Para Red, is a classic example of a molecule that exhibits azo-hydrazone tautomerism. This phenomenon involves the migration of a proton, resulting in two distinct isomers: the azo form and the hydrazone form. researchgate.net Computational studies, particularly those using quantum-chemical methods, are instrumental in understanding the equilibrium between these two forms. scirp.org

Theoretical calculations can predict the relative stability of the azo and hydrazone tautomers by determining their energies of formation (enthalpy). scirp.org For many o-hydroxyazo dyes, the hydrazone form is often found to be the more stable tautomer. scirp.org This stability can be influenced by various factors, including the electronic nature of substituents and the surrounding solvent environment. For instance, electron-accepting groups, such as the nitro group in this compound, can shift the equilibrium towards the hydrazone form. unifr.ch

Density functional theory (DFT) calculations have been effectively used to predict tautomeric equilibria. rsc.orgrsc.org These studies often show that in polar solvents, the hydrazone form is significantly favored. This preference is attributed to stabilizing effects from resonance delocalization and favorable electrostatic interactions with the solvent molecules. rsc.orgrsc.org Quantum-chemical calculations using methods like M06-2X with a TZVP basis set have also proven effective in predicting the position of the tautomeric equilibrium in azo naphthols that possess intramolecular hydrogen bonds. unifr.ch

The choice of computational method can influence the predicted outcome. For example, in a study on related pyridone azo dyes, the AM1 method suggested the hydrazone tautomer was most probable, while the PM3 method indicated the azo form was more likely. scirp.org This highlights the importance of selecting appropriate computational models to accurately describe the tautomeric equilibrium.

The table below summarizes findings from computational studies on the relative stability of azo and hydrazone tautomers in similar azo dye systems.

| Computational Method | Key Finding | Reference |

| Quantum-Chemical (AM1, PM3) | Predicts the most probable tautomer by calculating formation energies. Results can vary between methods. | scirp.org |

| Density Functional Theory (DFT) | Hydrazone form is often favored, especially in polar solvents, due to resonance and electrostatic stabilization. | rsc.orgrsc.org |

| M06-2X/TZVP | Effective for predicting tautomeric equilibrium in azo naphthols with intramolecular hydrogen bonds. | unifr.ch |

Photo-Tautomerization Processes

Photo-tautomerization is a process where light absorption induces a tautomeric conversion. Computational methods, particularly time-dependent density functional theory (TD-DFT), are crucial for investigating the excited-state dynamics that govern these processes. frontiersin.org

Upon photoexcitation, the molecule moves from its ground electronic state to an excited state. diva-portal.org The potential energy surface of this excited state determines the subsequent photochemical reactions. frontiersin.org For azo dyes, tautomerism significantly impacts their photochemical reactivity and decomposition rates. scirp.org Research suggests that the photodegradation of o-hydroxyazo dyes often proceeds from the hydrazone form. scirp.org

Computational studies can model the electronic transitions that occur upon light absorption. diva-portal.orgacs.org For instance, in related systems, TD-DFT calculations have been used to understand the electronic transitions and explore the excited-state potential energy surface. frontiersin.orgacs.org These calculations help to rationalize the observed photochemical behavior. The addition of anions to solutions of similar phenylhydrazones has been shown to create new photochromic systems where the photoswitching mechanism is an unusual azo/azine-to-hydrazone photo-tautomerization. researchgate.net

The study of photo-tautomerization is critical for understanding the photostability and photochromic properties of this compound. Computational models provide insights into the reaction pathways and the factors that control the efficiency of these light-induced transformations.

Nonlinear Optical (NLO) Properties Theoretical Investigations

Theoretical and computational studies are invaluable for predicting and understanding the nonlinear optical (NLO) properties of molecules. researchgate.netnih.gov this compound, with its donor-acceptor π-conjugated structure, is a candidate for exhibiting significant NLO effects. researchgate.netresearchgate.net

Quantum mechanical calculations are employed to determine key parameters that govern NLO activity, such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netresearchgate.net Density Functional Theory (DFT) has become a powerful and widely accepted method for predicting the NLO properties of novel materials. rsc.orgacs.org

For Para Red, quantum chemical analysis has been used to calculate these NLO parameters. The results from such studies indicate that the molecule possesses large first and second hyperpolarizabilities, suggesting its potential as a promising material for NLO applications. researchgate.net The magnitude of the NLO response is closely linked to intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule, facilitated by the π-conjugated system. frontiersin.org

The choice of the DFT functional can impact the calculated NLO values. Studies often test several functionals, such as B3LYP, CAM-B3LYP, and M06-2X, to ensure the reliability of the predictions. rsc.org The theoretical analysis serves as an inexpensive and powerful tool for screening molecules and for designing new materials with enhanced NLO properties. researchgate.netnih.gov

The table below presents theoretically calculated NLO parameters for Para Red from a study utilizing quantum mechanical calculations.

| Parameter | Description | Calculated Value | Reference |

| μ | Dipole Moment | Value not specified in abstract | researchgate.net |

| α | Dipole Polarizability | Value not specified in abstract | researchgate.net |

| Δα | Anisotropy of Polarizability | Value not specified in abstract | researchgate.net |

| β | First Hyperpolarizability | Large value indicating significant NLO response | researchgate.net |

| γ | Second Hyperpolarizability | Large value indicating significant NLO response | researchgate.net |

These theoretical investigations are crucial for rationalizing the structure-property relationships that govern NLO activity and for guiding the experimental synthesis of new, high-performance NLO materials. acs.org

Vi. Applications in Chemical Sensor Development and Sensing Mechanisms

Design and Fabrication of Optical Chemical Sensors (Optodes)

Optical chemical sensors, or optodes, leverage spectroscopic measurements to detect analytes. mdpi.com They are an important area of research due to their compactness, resistance to electrical interference, and the simplicity of photometric measurements. iau.ir The design of these sensors often involves the immobilization of a chemical indicator, such as ((4-Nitrophenyl)azo)naphthol, onto a solid support or membrane. mdpi.comiau.ir

A notable example is the development of a novel optical sensor for the determination of bismuth (Bi³⁺). iau.iriau.ir This sensor was fabricated by immobilizing 4-(4-nitrophenylazo)-1-naphthol (B213142) onto a triacetylcellulose (B593227) membrane. iau.iriau.ir The sensor operates by responding to the presence of bismuth ions with a distinct color change from orange-red to yellow, which can be quantitatively monitored using spectrophotometry. iau.ir The fabrication process involved using repurposed transparent triacetylcellulose membranes from photographic film tapes. iau.ir These films were chemically treated to remove gelatinous layers and then immersed in a solution of the indicator dye in ethylene (B1197577) diamine to immobilize the reagent onto the surface. iau.ir

The performance of an optode is critically dependent on the method used to immobilize the indicator dye. A stable and robust immobilization prevents the reagent from leaking into the sample solution, ensuring consistent and reproducible measurements. iau.ir

For the bismuth sensor, 4-(4-nitrophenylazo)-1-naphthol was successfully immobilized on a triacetylcellulose membrane. iau.ir The procedure involved a 5-minute treatment of the membrane with a 3 mg/10 mL solution of the indicator in ethylene diamine at room temperature. iau.ir Following the treatment, the membranes were washed to remove any loosely bound indicator and stored in water to maintain their integrity. iau.ir

Alternative advanced techniques aim to enhance sensor sensitivity and selectivity by using nanomaterials. Research has explored anchoring the azo dye, referred to as 4-(4-nitro-phenylazo)-naphthalen-1-ol (NPAN), into the structure of mesoporous materials like hexagonal SBA-15, cubic SBA-16, and spherical MCM-41. researchgate.netresearchgate.net The high surface area of these nanostructured materials provides more sites for the indicator and analyte to interact, potentially leading to improved sensor performance. researchgate.net

Mechanisms of Chromogenic Response to Metal Ions

This compound functions as a metallochromic indicator, meaning it changes color in the presence of specific metal ions. This chromogenic response is the result of the formation of a coordination complex between the dye molecule and the metal ion. lookchem.com The dye acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the azo group (-N=N-) and the oxygen atom of the hydroxyl (-OH) group. This binding event alters the electronic structure of the dye, leading to a shift in its light absorption properties and a visible color change. iau.ir

The interaction of this compound is selective, forming distinct colored complexes with various metal ions, which allows for their specific detection.

Bismuth (Bi³⁺): An optical sensor based on 4-(4-nitrophenylazo)-1-naphthol demonstrates a clear color change from orange-red to yellow in the presence of bismuth ions at an optimal pH of 10.0. iau.ir

Magnesium (Mg²⁺): The compound, often referred to by the common name Magneson II, is a well-established reagent for the determination of magnesium. honeywell.comscbt.comchemicalbook.com It forms a characteristic blue-colored complex with magnesium ions in alkaline solutions. lookchem.com

Cobalt (Co²⁺) and Nickel (Ni²⁺): The compound is known to act as a metallochromic indicator for both cobalt and nickel. A related compound, 4-(p-phenyl azo sulfonic acid)-1-naphthol, has been used for the spectrophotometric detection of Co(II) and Ni(II), forming complexes with absorption maxima at 453 nm and 446 nm, respectively. researchgate.net Studies on the isomer 1-[(4-nitrophenyl)diazenyl]-2-naphthol have also been conducted to synthesize and characterize its chelates with Co(II) and Ni(II). dntb.gov.uamdpi.com

Copper (Cu²⁺): Research on the related ligand 1-[(4-nitrophenyl)diazenyl]-2-naphthol has included the synthesis and analysis of its copper(II) chelates. dntb.gov.uamdpi.com

The table below summarizes the metallochromic behavior of this compound and its analogs with different metal ions.

| Metal Ion | Indicator System | pH/Conditions | Observed Change/Complex Formation | Analytical Wavelength (λmax) |

| Bismuth (Bi³⁺) | 4-(4-Nitrophenylazo)-1-naphthol | 10.0 | Color change from orange-red to yellow iau.ir | 478 nm iau.ir |

| Magnesium (Mg²⁺) | 4-(4-Nitrophenylazo)-1-naphthol (Magneson II) | Alkaline | Forms a blue complex | 572 nm |

| Cobalt (Co²⁺) | 4-(p-Phenyl azo sulfonic acid)-1-naphthol | - | Forms complex researchgate.net | 453 nm researchgate.net |

| Nickel (Ni²⁺) | 4-(p-Phenyl azo sulfonic acid)-1-naphthol | - | Forms complex researchgate.net | 446 nm researchgate.net |

The color changes resulting from the formation of metal-dye complexes are quantified using spectrophotometry. iau.ir This analytical technique measures the absorbance of light at a specific wavelength. researchgate.net According to the Beer-Lambert law, the absorbance of the complex is directly proportional to its concentration within a certain range, allowing for the quantification of the target metal ion. researchgate.net

In the case of the bismuth sensor, a diode array spectrophotometer was used to record the absorption spectra of the optode membrane after exposure to solutions with varying bismuth concentrations. iau.ir A calibration curve was generated by plotting the absorbance measured at the optimal wavelength (478 nm) against the known bismuth concentrations. iau.ir This curve then serves as a standard to determine the concentration of bismuth in unknown samples. iau.ir

Metallochromic Indicator Behavior for Specific Metal Ions (e.g., Bismuth, Magnesium, Cobalt, Nickel, Copper)

Sensing Selectivity and Sensitivity Enhancements

The utility of a chemical sensor is largely defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the smallest amount of analyte it can reliably detect). iau.ir

For the this compound-based bismuth sensor, selectivity was enhanced by optimizing experimental conditions. iau.ir The choice of an operating pH of 10.0 and a measurement wavelength of 478 nm was found to be crucial for minimizing interferences from other ions. iau.ir Additionally, the use of masking agents can further improve selectivity for specific metal ions. iau.ir

Sensitivity is determined by factors such as the limit of detection (LOD) and the response time. iau.ir The bismuth optode demonstrated high sensitivity with a low LOD of 0.14 µg/mL and a wide linear response range from 0.4 to 3.6 µg/mL. iau.iriau.ir The sensor also exhibited a rapid response time of just 30 seconds for the signal to stabilize. iau.iriau.ir The sensitivity of the sensor was optimized by adjusting the amount of immobilized indicator and the duration of the immobilization process. iau.ir Anchoring the dye to nanostructured materials with high surface areas is another key strategy for enhancing sensitivity. researchgate.net

The performance characteristics of the bismuth optical sensor are detailed in the table below.

| Parameter | Details |

| Analyte | Bismuth (Bi³⁺) iau.ir |

| Sensing Matrix | 4-(4-Nitrophenylazo)-1-naphthol on a triacetylcellulose membrane iau.ir |

| Wavelength (λmax) | 478 nm iau.ir |

| Optimal pH | 10.0 iau.ir |

| Linear Range | 0.4–3.6 µg/mL iau.ir |

| Limit of Detection (LOD) | 0.14 µg/mL iau.iriau.ir |

| Response Time | 30 seconds iau.iriau.ir |

| Reproducibility (RSD) | 1.08% - 1.42% iau.ir |

Vii. Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions Involving ((4-Nitrophenyl)azo)naphthol Derivatives

Derivatives of this compound have been synthesized to act as chromogenic ionophores, capable of forming host-guest complexes with various metal ions. These ionophores, which are essentially podands (acyclic crown ether analogues), can interact with inorganic ions through weak, non-covalent interactions. The inclusion of aromatic end groups, such as the nitrophenylazo-naphthol moiety, on simple glycols enhances their complexing abilities.

One area of study involves the interaction of these derivatives with cyclodextrins. For instance, this compound forms inclusion complexes with β-cyclodextrin. The kinetics of dehydration for this complex are notably different from that of β-cyclodextrin alone, with a significantly lower activation energy (22 kJ/mol compared to 60 kJ/mol), indicating a distinct interaction within the cyclodextrin (B1172386) cavity. This behavior contrasts with sulfonated azo dyes, where the bulky sulfonic groups can impede the formation of stable host-guest complexes.

Furthermore, the self-assembly of amphiphiles containing a naphthalene (B1677914) group can be manipulated through host-guest interactions. rsc.org By encapsulating parts of the molecule within the cavity of hosts like cucurbit uril, the assembled morphology can be controlled, leading to the formation of structures like fluorescence-enhanced microsheets. rsc.org

Anion Recognition Studies

The ability of this compound derivatives to act as anion sensors is a significant area of research. The presence of the hydroxyl (-OH) group and the azo (-N=N-) linkage allows for hydrogen bonding interactions with anions, while the nitro (-NO2) group acts as a signaling unit, often leading to a colorimetric or fluorescent response upon binding.

Anion-Assisted Processes and Their Impact on Photophysical Properties

The interaction with anions can profoundly influence the photophysical properties of this compound and its derivatives. In some systems, the addition of basic anions to solutions of related phenylhydrazone compounds creates new photochromic systems. rsc.org This anion-assisted process can induce a tautomeric shift from a hydrazone form to an azo/azine form, which is accompanied by a significant color change. rsc.org For example, the addition of a fluoride (B91410) anion can stabilize a blue azo/azine form, and irradiation with light can then switch it to a yellow hydrazone form. rsc.org This represents a form of anion-assisted photo-tautomerism. rsc.org

The binding of anions is often facilitated by hydrogen bonding, which can lead to deprotonation of the sensor molecule. researchgate.netsemanticscholar.org This deprotonation alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption and emission spectra. semanticscholar.orgresearchgate.net For instance, a naphthoquinone-based sensor showed distinct color changes from green to light blue or violet upon interaction with anions like fluoride, cyanide, acetate (B1210297), and hydroxide (B78521), which was attributed to hydrogen bonding followed by deprotonation. semanticscholar.org

Specificity and Selectivity in Anion Binding

Researchers have developed various derivatives of this compound to achieve selectivity for specific anions. For instance, azo-Schiff base derivatives have demonstrated excellent selectivity and sensitivity for fluoride and acetate ions, resulting in intense color changes that allow for naked-eye detection. researchgate.net The hydroxyl moiety often serves as the binding site, while the nitro group acts as the signaling unit in these sensors. researchgate.net

The selectivity of these sensors is influenced by several factors, including the nature of the binding site, the solvent, and the basicity of the anion. In many cases, the binding affinity follows the trend of the anion's basicity. For example, a thiourea-based chromoionophore derived from a nitrophenylazo structure showed binding constants in the order of CH₃CO₂⁻ > H₂PO₄⁻ > Cl⁻ in acetonitrile (B52724) solution. rsc.orgresearchgate.net This selectivity is often attributed to the strength of the hydrogen bonds formed between the anion and the receptor's hydrogen-bond-donating groups. researchgate.net

Table 1: Selectivity of this compound-based Anion Sensors

| Sensor Type | Target Anions | Observed Change | Binding Ratio (Sensor:Anion) | Reference |

|---|---|---|---|---|

| Azo-Schiff base | F⁻, AcO⁻ | Color change (yellow to red) | 1:1 | researchgate.net |

| N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea (B124793) | CH₃CO₂⁻, H₂PO₄⁻, Cl⁻ | Spectral shift | Not specified | rsc.orgresearchgate.net |

| Naphthoquinone hydrazone | F⁻, OH⁻, CN⁻, AcO⁻ | Color change (green to blue/violet) | 1:1 (for F⁻, OH⁻, AcO⁻), 1:2 (for CN⁻) | semanticscholar.org |

Cation Recognition Studies

While anion recognition is a prominent feature, derivatives of this compound also exhibit capabilities in cation recognition. The azo group's nitrogen atoms and the hydroxyl oxygen can act as coordination sites for metal ions. These compounds can function as bidentate ligands, forming stable complexes with various transition metals.

The development of supramolecular sensors for cations is a well-established field, often relying on ion-dipole interactions and the specific coordination geometry of the cation. mdpi.com Schiff base derivatives incorporating the nitrophenylazo moiety have been used as ionophores in potentiometric membrane sensors. For example, bis[5-((4-nitrophenyl)azo salicylaldehyde)] (BNAS) has been employed as a neutral carrier in a PVC membrane electrode that showed high selectivity for Hg(II) ions. mdpi.com

Another derivative, 4-((E)-phenyldiazenyl)-2-{(E)-[(4-nitrophenyl)imino]methyl}phenol, which contains both an azo and an imine group, has been synthesized and studied for its interaction with various ions. researchgate.net The design of such molecules, incorporating specific binding sites and signaling units, is crucial for developing selective cation sensors. mdpi.com The compound itself, this compound, has been noted as a photometric reagent for the determination of magnesium. honeywell.comscbt.comchemicalbook.com Furthermore, it has been used in the fabrication of an optical sensor for the determination of bismuth ions, where it is immobilized on a triacetylcellulose (B593227) membrane. iau.ir

Role as a Molecular Probe in Recognition Assays

The distinct colorimetric and photophysical responses of this compound and its derivatives upon binding with anions or cations make them effective molecular probes in various recognition assays. The significant and often "naked-eye" detectable color changes provide a simple and direct method for the detection of specific ions. researchgate.netsemanticscholar.org

These compounds are utilized in colorimetric and fluorescent chemosensors. rsc.orgresearchgate.net The mechanism of action often involves intramolecular charge transfer (ICT), which is perturbed upon analyte binding, leading to a measurable optical signal. researchgate.net For example, the interaction with an anion can alter the electron density at the recognition site, which in turn modulates the push-pull electronic system of the probe molecule. researchgate.net

The versatility of the this compound scaffold allows for its incorporation into various sensing platforms. For instance, N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea has been immobilized on sol-gel silica (B1680970) films to create optical sensors for anions. rsc.orgresearchgate.net Similarly, this compound has been immobilized on a triacetylcellulose membrane to create an optode for bismuth detection. iau.ir These examples highlight the utility of this class of compounds as robust molecular probes for developing practical sensing devices.

Viii. Photochemical and Photophysical Investigations

Photoisomerization and Photochromism Studies

The characteristic photochromism of ((4-Nitrophenyl)azo)naphthol is rooted in the photoisomerization of the azo group (-N=N-). Like other azobenzene (B91143) derivatives, this compound can exist in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. acs.org Irradiation with light of a specific wavelength, typically in the UV or visible region, can induce the transformation from the trans to the cis form. This reversible process is the basis of its photoswitchable nature. ekb.eg

The trans isomer is generally planar and thermodynamically more stable, while the cis isomer has a non-planar, bent structure. This geometric change upon isomerization leads to significant alterations in the molecule's physical and chemical properties, including its absorption spectrum, dipole moment, and refractive index. The photoisomerization process is a key attribute for a photoswitch, and its efficiency is quantified by the photoisomerization quantum yield. nih.gov This value represents the number of molecules that isomerize for each photon absorbed. nih.gov

In addition to trans-cis isomerization, azo dyes like this compound, which possess a hydroxyl group ortho or para to the azo linkage, can exhibit azo-hydrazone tautomerism. This is an equilibrium between the azo form and the keto-hydrazone form. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. Photochemical studies on related compounds, such as 1-(p-nitrophenylazo)-2-naphthol, have shown that both oxidative and reductive products can be formed, indicating a complex reaction pathway upon irradiation. researchgate.net The interplay between photoisomerization and tautomerism is a key area of research in understanding the photochromic behavior of these molecules.

The photochromism can be visually observed as a change in color. For instance, transmission spectra of 4-[(4-nitrophenyl)azo]-1-naphthol in certain solvents show different maximum absorption wavelengths (λmax) at acidic or alkaline pH, with values of 455 nm and 637 nm, respectively, indicating a significant change in the electronic structure of the molecule. google.com

A study on the radiation-induced color degradation of a 4-(p-nitrophenyl-azo)-1-naphthol solution in N,N-dimethylformamide noted changes in the absorption spectrum at λmax 472 nm and 625 nm, which can be correlated with the isomerization and degradation of the dye. researchgate.net

Mechanisms of Photofading and Light Stability

The light stability, or lack thereof, of azo dyes is a critical factor for their practical applications. The process of photofading involves the irreversible degradation of the dye molecule upon exposure to light, leading to a loss of color. The mechanisms of photofading are complex and can involve several pathways, often mediated by reactive oxygen species (ROS).

For azo dyes, particularly those in their hydrazone tautomeric form, photodegradation under UV irradiation has been shown to involve species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net Studies on similar azo dyes suggest that hydroxyl radicals can be the dominant reactive species responsible for the degradation of both the azo and hydrazone forms. researchgate.net The general mechanism involves the dye molecule, in an excited state after absorbing light, interacting with molecular oxygen to produce these highly reactive species. mdpi.comscirp.org These radicals can then attack the chromophore, leading to the cleavage of the azo bond or other parts of the molecule, resulting in smaller, colorless fragments. mdpi.com

The presence of certain substituents can influence the light stability of the dye. For instance, the introduction of sulfonamido or alkoxy groups into the naphthol ring of related compounds has been explored as a strategy to improve light stability. The electron-withdrawing nature of the nitro group in this compound can also significantly influence its photochemical reactivity and degradation pathways.

Studies on 1-(p-nitrophenylazo)-2-naphthol have indicated that photochemical reactions can lead to both oxidative and reductive products, suggesting multiple degradation pathways are active. researchgate.net The stability of this compound is also a consideration in its use as an indicator and in dosimetric applications, where its radiation-induced color degradation can be quantified. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as azo dyes, are of significant interest for their nonlinear optical (NLO) properties. These properties are manifested when a material interacts with high-intensity light, such as that from a laser, leading to phenomena like second-harmonic generation (SHG), third-harmonic generation (THG), and nonlinear absorption. The NLO response of these materials stems from the polarization induced by the delocalization of π-electrons within the molecular framework. nih.gov

Azo dyes are considered promising candidates for NLO applications due to their large molecular hyperpolarizability, high optical transparency in certain wavelength regions, and good chemical and thermal stabilities. nih.gov The structure of this compound, featuring an electron-donating hydroxyl group and an electron-withdrawing nitro group connected by a π-conjugated azo bridge, fits the donor-π-acceptor (D-π-A) design paradigm for second-order NLO chromophores. This intramolecular charge transfer character is crucial for enhancing the NLO response.

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ias.ac.intheadl.comholmarc.com In a typical Z-scan experiment, the sample is translated along the propagation path of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. theadl.com

Table 1: Nonlinear Optical Properties of a Related Azonaphthol Dye (Data for (E)-4-(phenyldiazenyl)naphthalen-1-ol) researchgate.net

| Property | Value | Unit |

| Nonlinear Refractive Index (n₂) | 8.64 x 10⁻¹² | esu |

| Third-Order Nonlinear Optical Susceptibility (χ⁽³⁾) | 4.45 x 10⁻¹³ | esu |

This data is provided for a related compound and should be considered indicative of the potential NLO properties of this compound.

The investigation of such properties is crucial for the development of materials for applications in optical limiting, optical switching, and data storage. researchgate.net

Energy Transfer Processes in Derivatives

Energy transfer processes in derivatives of this compound are a key area of photophysical investigation. These processes involve the transfer of electronic excitation energy from a donor molecule to an acceptor molecule. The two primary mechanisms for this transfer are Förster Resonance Energy Transfer (FRET) and Dexter electron transfer.

FRET is a non-radiative, long-range dipole-dipole coupling mechanism, with its efficiency being highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶). nih.gov In contrast, electron transfer is a shorter-range process that involves the exchange of electrons between the donor and acceptor. nih.gov

Derivatives of this compound can be designed to participate in these energy transfer processes. For example, the azobenzene unit can act as a photoswitch to control the distance between a fluorescent donor and an acceptor. The photoinduced isomerization from the trans to the cis form can bring the donor and acceptor closer, potentially activating an energy or electron transfer pathway and leading to the quenching of fluorescence. ekb.eg This reversible modulation of fluorescence makes such systems attractive for applications in molecular sensors and switches.

Fluorescence quenching studies on naphthalene-based dyes have demonstrated that they can be quenched by electron transfer to suitable acceptors. nih.govnih.gov In derivatives where this compound is part of a larger molecular assembly, it could act as an energy acceptor or "quencher". Dark quenchers are molecules that absorb excitation energy from a fluorophore and dissipate it as heat without emitting light. bioacts.com Azo compounds are known to function as effective dark quenchers, and their broad absorption spectra can overlap well with the emission spectra of various fluorescent dyes, making them suitable for use in FRET-based assays. bioacts.com The nitro group on the phenyl ring of this compound enhances its electron-accepting properties, which could facilitate its role as a quencher in energy transfer processes.

Ix. Environmental Chemical Research and Degradation Pathways

Academic Studies on Degradation Mechanisms

The degradation of ((4-Nitrophenyl)azo)naphthol involves the breakdown of its stable molecular structure, particularly the chromophoric azo group (-N=N-), which is responsible for its color. The presence of a nitrophenyl group and a naphthol ring provides multiple sites for chemical attack, leading to its transformation into simpler, and often less colored, compounds.